molecular formula C32H37NO9S3 B11515109 Tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11515109
M. Wt: 675.8 g/mol
InChI Key: MRYJQYPESRZHPZ-UHFFFAOYSA-N
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Description

Tetraethyl 5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the esterification of the carboxyl groups to form the tetraethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the dithiole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or dithiole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its interactions with biological molecules could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties can be investigated. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of efficiency or selectivity.

Mechanism of Action

The mechanism by which Tetraethyl 5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 5’,5’-dimethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C32H37NO9S3

Molecular Weight

675.8 g/mol

IUPAC Name

tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H37NO9S3/c1-9-39-27(35)21-22(28(36)40-10-2)43-25-20(18-15-13-14-16-19(18)33(31(25,7)8)26(34)17(5)6)32(21)44-23(29(37)41-11-3)24(45-32)30(38)42-12-4/h13-17H,9-12H2,1-8H3

InChI Key

MRYJQYPESRZHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=CC=CC=C4N(C2(C)C)C(=O)C(C)C)C(=O)OCC

Origin of Product

United States

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